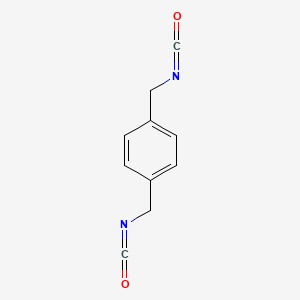

1,4-bis(isocyanatomethyl)benzene

Description

Academic Context of Aromatic Diisocyanates in Polymer Science

Aromatic diisocyanates are a cornerstone of the polymer industry, serving as fundamental building blocks for a vast array of polyurethane products. dtu.dkchinapolyparts.com The isocyanate group (-N=C=O) is highly reactive, readily forming urethane (B1682113) linkages with polyols. This reactivity is central to the production of materials ranging from flexible foams to rigid insulators and high-performance elastomers. dtu.dkpsiurethanes.com

The two most widely utilized aromatic diisocyanates are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). chinapolyparts.compsiurethanes.com Their prevalence is largely due to their cost-effectiveness and the desirable properties they impart to the resulting polymers. TDI is a key component in the production of flexible polyurethane foams found in furniture and bedding, prized for its high-temperature resistance and compression set. chinapolyparts.compsiurethanes.com MDI, on the other hand, is favored for rigid foams used in insulation, as well as in coatings, adhesives, sealants, and elastomers, where its performance at low temperatures is a key advantage. chinapolyparts.compsiurethanes.com

The choice of diisocyanate profoundly influences the final polymer's mechanical strength, thermal stability, and chemical resistance. chinapolyparts.com The rigid aromatic rings in the backbone of these polymers contribute to their strength and thermal stability. However, a notable drawback of many aromatic diisocyanates is their susceptibility to yellowing upon exposure to light, which can limit their use in certain applications where color stability is paramount. This has driven research into alternative diisocyanates that can offer a better balance of properties.

Significance of 1,4-Bis(isocyanatomethyl)benzene in Specialty Polymer Synthesis

1,4-Bis(isocyanatomethyl)benzene, also known as p-xylylene diisocyanate (p-XDI), occupies a special niche within the family of diisocyanates. It is classified as an aralkyl diisocyanate, featuring isocyanate groups attached to methylene groups which are in turn bonded to a benzene (B151609) ring. google.com This structure gives it a hybrid character, exhibiting properties that are intermediate between purely aromatic and purely aliphatic diisocyanates. google.com This unique combination of attributes makes it a valuable monomer for the synthesis of a variety of specialty polymers, including polyurethanes, polyimides, and polyamides.

The incorporation of 1,4-bis(isocyanatomethyl)benzene into polymer chains can lead to materials with enhanced durability, strength, and flexibility. skool.com For instance, polyurethane elastomers synthesized with its hydrogenated counterpart, 1,4-bis(isocyanatomethyl)cyclohexane (B82432), have demonstrated superior mechanical and thermal properties compared to those made with conventional diisocyanates. researchgate.net These enhanced properties are attributed to the formation of well-organized hard segment domains within the polymer structure. researchgate.net

In the realm of high-performance coatings and adhesives, 1,4-bis(isocyanatomethyl)benzene is particularly significant due to the excellent weather and yellowing resistance it imparts. skool.comipcm.itmitsuichemicals.com This makes it a preferred choice for applications where long-term color stability and durability are critical. mitsuichemicals.com Furthermore, its use in the production of high refractive index ophthalmic lenses highlights its role in advanced optical materials. ipcm.itmitsuichemicals.com

The following table provides a comparative overview of the properties of polyurethanes synthesized from different diisocyanates, illustrating the unique position of XDI.

| Property | Polyurethane from MDI | Polyurethane from TDI | Polyurethane from 1,4-Bis(isocyanatomethyl)benzene (XDI) |

| Tensile Strength | High | Moderate to High | High |

| Elongation at Break | Moderate | High | High |

| Hardness | Wide Range | Wide Range | High |

| Light Stability | Poor (Yellowing) | Poor (Yellowing) | Excellent |

| Reactivity | High | Very High | High |

| Glass Transition Temperature (Tg) | Varies | Varies | Generally higher, contributing to good thermal stability |

Historical Development and Emerging Research Trajectories of 1,4-Bis(isocyanatomethyl)benzene

The commercial production of xylylene diisocyanate (XDI) was pioneered by Mitsui Chemicals, marking a significant milestone in the availability of this specialty monomer. mitsuichemicals.comspecialchem.com Initially, the synthesis of isocyanates, including XDI, traditionally relied on the use of phosgene (B1210022), a highly toxic chemical. google.comcas.cn This process involves the reaction of the corresponding diamine, in this case, p-xylylenediamine, with phosgene. google.com

Concerns over the hazards associated with phosgene have spurred significant research into non-phosgene synthesis routes for isocyanates. cas.cnresearchgate.netresearchgate.netdigitellinc.comgoogle.com These alternative methods often involve the thermal decomposition of carbamates, which can be synthesized from less hazardous starting materials. researchgate.net The development of efficient and economically viable non-phosgene pathways for 1,4-bis(isocyanatomethyl)benzene production remains an active area of research.

Emerging research trajectories for 1,4-bis(isocyanatomethyl)benzene are focused on leveraging its unique properties for advanced applications. There is growing interest in its use in the formulation of eco-friendly, waterborne coatings and adhesives, driven by increasing environmental regulations. skool.com The demand for high-performance materials in the automotive, construction, and electronics industries continues to fuel research into novel polymers derived from this versatile diisocyanate. skool.com

Recent studies have explored the use of m-xylylene diisocyanate (a positional isomer) and its hydrogenated derivative in creating flexible adhesives with exceptional recovery and adhesion properties for applications in flexible electronic devices like foldable displays and wearables. sciencedaily.com This highlights the potential for 1,4-bis(isocyanatomethyl)benzene and its derivatives in the development of next-generation smart materials. Furthermore, its application in the synthesis of polyimides and polyamides with tailored properties continues to be an area of academic and industrial interest. dtu.dkcapes.gov.brnih.govresearchgate.nettue.nlrsc.org

The following table outlines key milestones and future directions in the development and application of 1,4-bis(isocyanatomethyl)benzene.

| Period | Development |

| Mid-20th Century | Foundational research and development of polyurethane chemistry. |

| Latter Half of 20th Century | Commercial production of XDI initiated by Mitsui Chemicals. mitsuichemicals.comspecialchem.com |

| Late 20th - Early 21st Century | Growing research into non-phosgene synthesis routes for isocyanates. cas.cnresearchgate.netresearchgate.netdigitellinc.comgoogle.com |

| Present and Future | Focus on high-performance, eco-friendly applications such as waterborne coatings, advanced adhesives, and materials for flexible electronics. skool.comsciencedaily.com |

Structure

3D Structure

Properties

CAS No. |

1014-98-8 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1,4-bis(isocyanatomethyl)benzene |

InChI |

InChI=1S/C10H8N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 |

InChI Key |

OHLKMGYGBHFODF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)CN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Isocyanatomethyl Benzene

Conventional Synthetic Routes for Diisocyanates (e.g., Phosgenation-based approaches)

The predominant and most established industrial method for producing diisocyanates, including 1,4-bis(isocyanatomethyl)benzene, is through the reaction of the corresponding diamine with phosgene (B1210022). google.comrsc.org This process, known as phosgenation, is carried out on a large scale for major isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). rsc.orgintratec.us The synthesis of 1,4-bis(isocyanatomethyl)benzene, also known as p-xylylene diisocyanate (p-XDI), involves the phosgenation of p-xylylenediamine (p-XDA). justia.comgoogle.com

The phosgenation reaction can be conducted in either the liquid or gas phase. nih.gov

Liquid-Phase Phosgenation : This is the most common method for large-tonnage isocyanates. acs.org The process typically occurs in two main stages within an inert solvent. google.comgoogle.com In the first stage, the diamine reacts with phosgene to form carbamoyl (B1232498) chloride and hydrogen chloride. google.com A parallel reaction also forms amine hydrochloride, which often precipitates as a solid. google.com In the second stage, at higher temperatures (typically 120-190°C), the carbamoyl chlorides undergo dehydrochlorination to yield the final diisocyanate. google.comgoogle.com An excess of phosgene is generally used to minimize the formation of urea (B33335) by-products. universiteitleiden.nl A variation of this method, known as salt phosgenation, involves first converting the amine into its hydrochloride salt with HCl, which then reacts with phosgene. nih.govacs.org This allows for milder reaction conditions but can be slower and produce more by-products. nih.govacs.org

Gas-Phase Phosgenation : This method involves vaporizing the diamine at high temperatures (200-600°C) and reacting it directly with gaseous phosgene. nih.gov It was initially used for aliphatic isocyanates but has been adapted for aromatic ones. nih.gov A key challenge in producing 1,4-bis(isocyanatomethyl)benzene via this route is the vaporization of xylylenediamine, which can lead to the formation of viscous polyamines that block equipment. justia.com Specific process conditions, such as vaporizing the diamine under reduced pressure, have been developed to overcome these difficulties. justia.com

While effective, the phosgenation route has significant drawbacks, primarily the use of extremely toxic and corrosive phosgene gas and the generation of large quantities of hydrogen chloride (HCl) as a byproduct. researchgate.netgoogle.com These issues have spurred the development of alternative, greener synthetic pathways. ionike.com

Advancements in Green Chemistry Synthetic Approaches for Aromatic Diisocyanates

In response to the environmental and safety concerns associated with phosgene, significant research has focused on developing "green" and phosgene-free synthetic routes for isocyanates. These approaches aim to use less hazardous reagents and create more sustainable processes. mdpi.com

Non-Phosgene Pathways for Isocyanate Production

Several non-phosgene methods have been developed, with the use of phosgene substitutes being a prominent strategy.

Utilizing Bis(trichloromethyl) Carbonate (BTC) : Bis(trichloromethyl) carbonate, also known as triphosgene, is a solid compound that serves as a safer and more convenient substitute for gaseous phosgene. scispace.comsciencepublishinggroup.com It decomposes to release phosgene in situ under reaction conditions. scispace.com The synthesis of 1,3-bis(isocyanatomethyl)benzene (B1346656) (an isomer of the target compound) has been comprehensively studied using BTC and m-xylylenediamine (B75579) (MXDA) as starting materials. scispace.comsciencepublishinggroup.com This process demonstrates a viable non-phosgene route that is generally applicable to the synthesis of other diisocyanates, including the 1,4-isomer. scispace.com The reaction is typically carried out in a solvent like chlorobenzene. scispace.com

Other Non-Phosgene Routes :

The Curtius Rearrangement : This method involves the thermal or photochemical decomposition of a carboxylic azide (B81097) to form an isocyanate. researchgate.netlibretexts.org It offers a pathway to both aliphatic and aromatic isocyanates from renewable resources like lignin-derived phenolic acids. researchgate.net However, the process often uses toxic and potentially explosive azide intermediates. rsc.org

Dimethyl Carbonate Method : This route involves the reaction of amines with dimethyl carbonate to produce carbamates, which are then thermally decomposed to yield isocyanates. nih.govionike.com It avoids the use of phosgene but can be costly and involve difficult separations. ionike.com

Catalytic Synthesis Routes for 1,4-Bis(isocyanatomethyl)benzene

Catalytic methods represent a frontier in green isocyanate synthesis, offering pathways that can avoid both phosgene and stoichiometric reagents.

Reductive Carbonylation of Nitro Compounds : This is considered a direct and concise route where a nitro compound reacts with carbon monoxide in the presence of a catalyst to directly form an isocyanate. nih.govuniversiteitleiden.nl This approach avoids the amine formation step altogether.

Oxidative Carbonylation of Amines : In this method, an amine is reacted with carbon monoxide and an oxidizing agent to produce a carbamate, which is then thermally cracked to the isocyanate. nih.govionike.com

Heterogeneous Catalysis : Research has explored the use of solid catalysts that can be easily recovered and reused. For instance, a nickel-promoted magnetic iron oxide catalyst has been developed for the non-phosgene synthesis of N-substituted carbamates (isocyanate precursors) from amines and alkyl carbamates. ionike.com The catalyst facilitates the alcoholysis of an intermediate urea, providing an environmentally benign route. ionike.com Lead compounds have also shown excellent catalytic activity in the synthesis of methyl N-phenyl carbamate, a key intermediate for non-phosgene isocyanate production based on CO2. researchgate.net

Optimization of Reaction Parameters for Yield and Purity in 1,4-Bis(isocyanatomethyl)benzene Production

Maximizing the yield and purity of 1,4-bis(isocyanatomethyl)benzene is crucial for its commercial viability. This requires careful optimization of various reaction parameters, which differ depending on the synthetic route employed.

For the non-phosgene synthesis of the related isomer, 1,3-bis(isocyanatomethyl)benzene, using bis(trichloromethyl) carbonate (BTC) , a detailed optimization study identified several key factors. scispace.comsciencepublishinggroup.com The findings from this study provide a strong model for optimizing the synthesis of the 1,4-isomer. The study investigated the impact of the molar ratio of reactants, reaction temperature, reaction time, and the flow rate of nitrogen gas used to carry away HCl byproduct. scispace.comsciencepublishinggroup.com Under the optimized conditions, a yield of 83.35% was achieved. scispace.comsciencepublishinggroup.com

The table below summarizes the optimized parameters from the study on the 1,3-isomer, which are highly relevant for the 1,4-isomer. scispace.comsciencepublishinggroup.com

Optimized Reaction Conditions for Diisocyanate Synthesis using BTC

| Parameter | Optimal Value | Outcome/Reason |

|---|---|---|

| Molar Ratio (Diamine:BTC) | 1.2 : 1.0 | A slight excess of the diamine was found to be optimal. |

| Reaction Temperature | 125°C | Lower temperatures resulted in incomplete reaction, while higher temperatures led to increased by-product formation. scispace.com |

| Reaction Time | 8.0 hours | Sufficient time was required to drive the reaction to completion. |

| Nitrogen Gas Velocity | 8 mL/min | This rate was effective for removing HCl gas without stripping reactants. |

| Final Yield | 83.35% | Achieved under the combination of these optimal conditions. |

In conventional phosgenation , yield and purity are also highly dependent on reaction conditions. For the synthesis of xylylene diisocyanate hydrochloride, studies have shown that using an aliphatic ester like amyl acetate (B1210297) or butyl propionate (B1217596) as the reaction solvent can lead to high yields (around 91%) with minimal formation of by-products. epo.org This is a significant improvement compared to using solvents like o-dichlorobenzene, which resulted in lower yields (around 88%) and substantially more by-products. epo.org The reaction temperature for the phosgenation step is also critical, typically optimized in the range of 120 to 170°C. epo.org

Chemical Reactivity and Polymerization Mechanisms Involving 1,4 Bis Isocyanatomethyl Benzene

Fundamental Isocyanate Reaction Pathways

The isocyanate groups of 1,4-bis(isocyanatomethyl)benzene can participate in several fundamental reactions, with the formation of urethane (B1682113) and urea (B33335) linkages being the most prominent in polymer chemistry.

Formation of Urethane Linkages with Active Hydrogen Compounds

The reaction between an isocyanate group and a hydroxyl group (-OH) from an alcohol or a polyol results in the formation of a urethane linkage. This reaction is a cornerstone of polyurethane chemistry. The general mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group. kuleuven.be The hydrogen from the hydroxyl group then transfers to the nitrogen atom of the isocyanate. youtube.com

This reaction can be represented as: R-N=C=O + R'-OH → R-NH-CO-O-R'

In the context of 1,4-bis(isocyanatomethyl)benzene, its two isocyanate groups can react with diols or polyols to form linear or cross-linked polyurethane networks. The reaction proceeds via a polyaddition mechanism, where the monomers add to each other in a stepwise fashion. youtube.com The rate of this reaction can be influenced by catalysts, such as tertiary amines and organotin compounds like dibutyltin (B87310) dilaurate (DBTL).

The reaction of isocyanates with alcohols is believed to involve a multi-molecular mechanism, where alcohol clusters may play a role in the reaction pathway. kuleuven.be The reaction is generally considered to be second-order, but deviations can occur depending on the reaction conditions and the hydrogen-bonding capacity of the solvent. kuleuven.be

Formation of Urea Linkages through Reaction with Amines

When 1,4-bis(isocyanatomethyl)benzene reacts with primary or secondary amines, urea linkages are formed. This reaction is typically faster than the reaction with alcohols due to the higher nucleophilicity of the amine group compared to the hydroxyl group. nih.gov The reaction mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

The general reaction is: R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

The formation of urea linkages is crucial in the synthesis of polyureas and poly(urethane-urea)s. nih.gov In the synthesis of poly(urethane-urea)s, a diisocyanate is first reacted with a polyol to form a prepolymer with terminal isocyanate groups. This prepolymer is then chain-extended with a diamine to form the final polymer. This two-step process is often preferred to a one-pot reaction of diisocyanate, diol, and diamine because the much higher reactivity of the amine would otherwise lead to the preferential formation of polyurea segments. nih.gov

Cross-linking Reactions in Polymer Systems Utilizing 1,4-Bis(isocyanatomethyl)benzene

The bifunctional nature of 1,4-bis(isocyanatomethyl)benzene makes it an effective cross-linking agent in polymer systems. Cross-linking introduces a network structure to the polymer, which significantly enhances its mechanical properties, thermal stability, and chemical resistance.

In polyurethane systems, cross-linking can be achieved by using a polyol with a functionality greater than two or by having an excess of the diisocyanate, which can then react with the urethane groups to form allophanate (B1242929) linkages at elevated temperatures. Similarly, in polyurea systems, an excess of the diisocyanate can react with the urea groups to form biuret (B89757) linkages, leading to a cross-linked network.

The presence of bidentate hydrogen bonding from the urea functionalities can also act as physical crosslinks, enhancing the mechanical performance of the resulting polymers. rsc.org

Step-Growth Polymerization Kinetics and Mechanisms

The synthesis of polymers using 1,4-bis(isocyanatomethyl)benzene proceeds via a step-growth polymerization mechanism. libretexts.orguc.edu In this type of polymerization, the polymer chain grows in a stepwise manner through the reaction of functional groups on the monomers. uc.edu The molecular weight of the polymer increases slowly at the beginning of the reaction and only reaches high values at very high conversions. kocw.or.kr

The kinetics of step-growth polymerization can be complex and are influenced by several factors, including the reactivity of the functional groups, the stoichiometry of the reactants, and the presence of catalysts. libretexts.orgslideshare.net For polyesterification, a classic example of step-growth polymerization, the reaction can be self-catalyzed by the carboxylic acid monomer or catalyzed by an external acid. youtube.com

A key principle in step-growth polymerization is Flory's equal reactivity hypothesis, which assumes that the reactivity of a functional group is independent of the size of the molecule to which it is attached. uc.edu This assumption simplifies the kinetic modeling of the polymerization process.

The number-average degree of polymerization (Xn) is a crucial parameter in step-growth polymerization and is defined by the Carothers equation: Xn = 1 / (1 - p), where 'p' is the extent of the reaction. kocw.or.kryoutube.com This equation highlights that a high degree of polymerization, and thus high molecular weight, is only achieved when the reaction approaches completion (p ≈ 1). kocw.or.kr

Advanced Polymer Synthesis with 1,4-Bis(isocyanatomethyl)benzene

The unique properties of 1,4-bis(isocyanatomethyl)benzene have led to its use in the synthesis of advanced polymers with tailored properties.

Polyurethane and Poly(urethane-urea) Synthesis via 1,4-Bis(isocyanatomethyl)benzene

1,4-Bis(isocyanatomethyl)benzene is a valuable monomer in the synthesis of both polyurethanes (PUs) and poly(urethane-urea)s (PUUs). These polymers are typically segmented copolymers consisting of alternating soft and hard segments. The soft segments are usually derived from a long-chain polyol, while the hard segments are formed by the reaction of the diisocyanate with a chain extender, which can be a diol for PUs or a diamine for PUUs. nih.gov

In a typical synthesis, a prepolymer is first formed by reacting an excess of 1,4-bis(isocyanatomethyl)benzene with a macrodiol. epo.org This prepolymer, which is terminated with isocyanate groups, is then reacted with a chain extender. The choice of the macrodiol, diisocyanate, and chain extender allows for the tuning of the final polymer's properties. For example, using a polyester (B1180765) polyol can result in a thermoplastic polyurethane with good mechanical properties. google.com

The synthesis of high-performance PUUs can be achieved by employing specific protocols, such as the silylation of deactivated diamines to enhance their reactivity towards diisocyanates like 1,4-bis(isocyanatomethyl)benzene. nih.gov This approach allows for the incorporation of diamines that would otherwise react too slowly, leading to polymers with significantly improved molecular weights and mechanical features. nih.gov

The table below summarizes some examples of polyurethane and poly(urethane-urea) systems synthesized using 1,4-bis(isocyanatomethyl)benzene and related diisocyanates, highlighting the variety of reactants that can be employed.

Table 1: Examples of Polyurethane and Poly(urethane-urea) Systems

| Polymer Type | Diisocyanate | Polyol/Macrodiol | Chain Extender | Reference |

|---|---|---|---|---|

| Polyurethane | 1,4-Bis(isocyanatomethyl)cyclohexane (B82432) | Adipate-type polyester polyol | 1,4-Butanediol | epo.org |

| Polyurethane | Hexamethylene diisocyanate (HDI) | Poly(tetramethylene glycol) (PTMG) and Isosorbide | - | nih.gov |

| Poly(urethane-urea) | Isophorone (B1672270) diisocyanate (IPDI) | Poly(ε-caprolactone) (PCL) | p-DDS | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-bis(isocyanatomethyl)benzene |

| 1,4-Butanediol |

| 1,4-Butanediol dimethacrylate |

| 1,4-Butanediol divinyl ether |

| 1,6-Hexanediol |

| Acrylonitrile |

| Adipate-type polyester polyol |

| Ally methacrylate |

| Amines |

| Azodicarbonamide |

| Benzenesulfonyl hydrazine |

| Butadiene |

| Caprolactone |

| Carboxylic acid |

| Chloro-(trimethyl)silane |

| Cyclohexanol |

| Dially carbonate |

| Diamines |

| Dibutyltin dilaurate (DBTL) |

| Dicyclohexylmethane-4,4'-diisocyanate (HMDI) |

| Diisocyanates |

| Diols |

| Divinyl benzene (B151609) |

| Ethylene glycol |

| Hexamethylene diisocyanate (HDI) |

| Hydroxypropyl acrylate |

| Isocyanates |

| Isooctane |

| Isophorone diisocyanate (IPDI) |

| Isoprene |

| Isosorbide |

| Methanol |

| Methyl methacrylate |

| N-octyl pyrrolidone |

| n-Octane |

| Oxalic acid |

| p-DDS |

| Phosgene (B1210022) |

| Poly(acrylonitrile-co-methyl methacrylate) |

| Poly(ε-caprolactone) (PCL) |

| Poly(tetramethylene glycol) (PTMG) |

| Polybutadiene |

| Polyester polyol |

| Polyether polyol |

| Polyisoprene |

| Polyols |

| Polytetramethylene ether glycol (PTMG) |

| Polyurethane |

| Poly(urethane-urea) |

| Polyurea |

| Tertiary amines |

| Tolylene-2,4-diisocyanate (TDI) |

| 2-Propanol |

Thermally Reversible Polymerization Systems (e.g., Diels-Alder adducts in related diisocyanate chemistry)

While specific research on 1,4-bis(isocyanatomethyl)benzene in thermally reversible polymerization systems is not extensively documented, the principles of incorporating thermoreversible crosslinks into polyurethanes are well-established, particularly through the use of the Diels-Alder reaction. This cycloaddition reaction, typically involving a furan (B31954) (diene) and a maleimide (B117702) (dienophile), allows for the formation of covalent bonds at moderate temperatures and their dissociation at elevated temperatures, rendering the polymer network remendable and recyclable. nih.govresearchgate.net

The general strategy involves functionalizing the polyurethane backbone or prepolymers with either furan or maleimide groups. For instance, a polyurethane prepolymer can be synthesized using a diisocyanate and a diol, and then end-capped with a molecule containing a furan or maleimide moiety. The reaction between a furan-functionalized polymer and a bismaleimide (B1667444) crosslinker, or vice versa, leads to a crosslinked network. researchgate.net The thermal reversibility of the furan-maleimide Diels-Alder adduct is a key feature, with the forward reaction typically occurring at temperatures between 25°C and 85°C, and the retro-Diels-Alder (rDA) reaction, or de-crosslinking, occurring at temperatures generally ranging from 100°C to 150°C. nih.govemerald.com

The efficiency and thermal response of these systems are influenced by several factors, including the functionality of the diene and dienophile components. For example, increasing the functionality of the furan and maleimide precursors can lead to denser polymer networks. tandfonline.com However, this may also affect the de-crosslinking temperature. Studies on related systems have shown that higher retro-Diels-Alder temperatures can be observed in networks with more physical crosslinks, in addition to the chemical Diels-Alder adducts. tandfonline.com The choice of the diene and dienophile pair is critical; the furan/maleimide system is widely used due to its favorable reaction kinetics and accessible reversal temperatures. emerald.comtandfonline.com

The reversibility of the crosslinking can be monitored through various analytical techniques. Differential Scanning Calorimetry (DSC) can be used to detect the endothermic peak corresponding to the retro-Diels-Alder reaction, providing information on the de-crosslinking temperature. researchgate.net Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to follow the formation and dissociation of the Diels-Alder adducts. nih.govresearchgate.net

Materials based on these principles exhibit self-healing properties. When a scratch or damage occurs, heating the material above the retro-Diels-Alder temperature causes the crosslinks to break, allowing the polymer chains to flow and heal the damaged area. Upon cooling, the Diels-Alder reaction reforms the crosslinks, restoring the material's integrity and mechanical properties. researchgate.net Research has shown that such materials can recover a significant percentage of their pristine mechanical strength after multiple healing cycles. nih.gov

| Parameter | Condition/Value | Outcome | Citation |

| Diels-Alder Reaction Temperature | 25°C - 85°C | Formation of crosslinks | emerald.com |

| Retro-Diels-Alder Temperature | 100°C - 150°C | Dissociation of crosslinks (de-crosslinking) | nih.gov |

| Furan/Maleimide Functionality | Increased functionality | Denser polymer network | tandfonline.com |

| Healing Condition | Heating to 110°C for 30 min | ~80% recovery of mechanical strength | researchgate.net |

Influence of Reaction Conditions on Polymer Microstructure and Architecture

The microstructure and architecture of polyurethanes derived from diisocyanates, including aromatic variants like 1,4-bis(isocyanatomethyl)benzene, are highly dependent on the reaction conditions. These conditions dictate the polymer's molecular weight, molecular weight distribution, degree of phase separation, and ultimately, its macroscopic properties.

Temperature: Reaction temperature significantly affects the kinetics of the urethane formation. Higher temperatures generally increase the reaction rate between the isocyanate and polyol. scirp.org However, in systems involving multiple reactive groups or the potential for side reactions like trimerization of isocyanates to form isocyanurates, temperature control is crucial. nih.govnih.govresearchgate.net A step-heating approach, where the temperature is gradually increased, can be beneficial for controlling the reaction and achieving a desired network structure, particularly in the formation of poly(urethane-isocyanurate) networks. nih.govnih.govresearchgate.net

Catalyst: The choice and concentration of a catalyst are critical in polyurethane synthesis. Amine and tin-based catalysts are commonly used to accelerate the isocyanate-polyol reaction. mingxupu.com The type of catalyst can influence the selectivity of the reaction, for example, promoting the urethane linkage over side reactions. In the case of asymmetric diisocyanates, catalysts can help to level the reactivity of the different isocyanate groups. researchgate.net The catalyst concentration also plays a role; for instance, in poly(urethane-isocyanurate) synthesis, the catalyst dosage affects the formation of the network. nih.govresearchgate.net

Monomer Concentration and Ratio: The initial concentration of monomers and the stoichiometric ratio of isocyanate to hydroxyl groups (NCO/OH ratio) are fundamental parameters that control the molecular weight and structure of the resulting polymer. nih.gov A higher monomer concentration can lead to a higher molecular weight. The NCO/OH ratio determines whether the resulting polymer is linear (ratio of ~1), or if it contains unreacted isocyanate groups for further reactions or crosslinking (ratio > 1). The molecular weight distribution is also influenced by monomer concentrations and their reactivity ratios. nih.govnsf.gov

Diisocyanate Structure: The inherent structure of the diisocyanate, such as its symmetry and whether it is aromatic or aliphatic, has a profound impact on the polymer's microstructure. Symmetrical diisocyanates tend to form more ordered hard segments, which can lead to a higher degree of crystallinity and better microphase separation between the hard and soft segments of the polyurethane. scirp.org Aromatic diisocyanates generally exhibit faster reaction rates than aliphatic ones due to the electron-withdrawing nature of the aromatic ring. mdpi.com This difference in reactivity and the rigidity of the aromatic structure influence the final properties, such as tensile strength and thermal stability. researchgate.netmdpi.com

| Reaction Condition | Parameter Variation | Effect on Polymer Microstructure/Architecture | Citation |

| Temperature | Step-heating (e.g., 60°C to 160°C) | Better control over cyclotrimerization in PUI networks | nih.govnih.govresearchgate.net |

| Catalyst | Amine or Tin catalysts | Increased reaction rate, can influence reaction selectivity | mingxupu.com |

| Catalyst | Presence of catalyst | Levels reactivity of functional groups in asymmetric molecules | researchgate.net |

| Monomer Ratio (NCO/OH) | Increase in ratio | Higher potential for crosslinking and network formation | researchgate.net |

| Diisocyanate Structure | Symmetrical vs. Asymmetrical | Symmetrical structures lead to more ordered hard segments and higher crystallinity | scirp.org |

| Diisocyanate Structure | Aromatic vs. Aliphatic | Aromatic diisocyanates have higher reactivity; affects phase separation and mechanical properties | mdpi.comresearchgate.net |

Structure Property Relationships in Polymeric Materials Derived from 1,4 Bis Isocyanatomethyl Benzene

Impact of Aromatic Diisocyanate Structure on Hard Segment Formation and Organization

The formation and organization of hard segments in polyurethanes are profoundly influenced by the structure of the aromatic diisocyanate used. acs.org Aromatic diisocyanates, such as 1,4-bis(isocyanatomethyl)benzene, contribute to the formation of rigid and ordered hard segments. acs.org The symmetry of the diisocyanate molecule is a key factor; symmetrical diisocyanates facilitate better packing and organization of the hard segments. sci-hub.se This ordered arrangement leads to the formation of crystalline domains within the hard segments, which act as physical crosslinks, reinforcing the polymer matrix. gantrade.comsci-hub.se

In contrast, diisocyanates with less symmetrical structures or bulky side groups can hinder the efficient packing of the hard segments. nih.gov For instance, the methyl groups in 3,3′-Dimethyl-4,4′-biphenyl diisocyanate (TODI) impede the interaction between urethane (B1682113) groups, leading to a lower degree of ordering. nih.gov The linearity and the presence of an even number of carbon atoms in the diol part of the hard segment also favor better chain packing and, consequently, enhanced material properties. gantrade.com

The reactivity of the isocyanate groups is also influenced by the aromatic structure. The electron-withdrawing nature of the aromatic ring in compounds like 1,4-bis(isocyanatomethyl)benzene increases the reactivity of the isocyanate groups compared to their aliphatic counterparts. nih.govacs.org This higher reactivity can lead to faster polymerization rates. mdpi.com

Microphase Separation and Domain Morphology in 1,4-Bis(isocyanatomethyl)benzene-based Polyurethanes and Related Copolymers

Segmented polyurethanes are block copolymers composed of alternating soft and hard segments. nih.gov The thermodynamic incompatibility between these segments drives a phenomenon known as microphase separation, leading to the formation of distinct soft and hard domains. sci-hub.senih.gov The soft segments, typically long-chain polyols, form a flexible, amorphous matrix, while the hard segments, formed from the diisocyanate and a chain extender, aggregate into rigid domains. nih.govroyalsocietypublishing.org

The degree of microphase separation is a critical factor determining the final properties of the polyurethane. sci-hub.se A well-defined microphase separation, where the hard domains are highly ordered and crystalline, generally leads to materials with superior mechanical properties. sci-hub.se The structure of the diisocyanate plays a crucial role in this process. Symmetrical diisocyanates like 1,4-bis(isocyanatomethyl)benzene promote strong and regular hydrogen bonding, which is a primary driving force for the aggregation of hard segments and the formation of well-organized domains. sci-hub.seresearchgate.net

The morphology of these domains can vary, from isolated hard segment domains dispersed in the soft segment matrix to interconnected or co-continuous structures, depending on the composition and the processing conditions. sci-hub.seresearchgate.net The size, shape, and connectivity of these hard domains significantly influence the mechanical response of the material. For instance, well-developed hard segment domains act as reinforcing fillers, enhancing the modulus and tensile strength of the polyurethane. sci-hub.se

Role of Hydrogen Bonding Networks in Modulating the Mechanical Performance of Polymers

Hydrogen bonds play a crucial role in defining the structure and properties of polyurethanes. mdpi.com These non-covalent interactions occur primarily between the N-H groups of the urethane linkages (proton donors) and the carbonyl (C=O) groups of the urethane or urea (B33335) linkages (proton acceptors). researchgate.net The formation of a dense and well-ordered hydrogen-bonding network within the hard domains is a key factor contributing to their cohesiveness and stability. sci-hub.se

The strength and extent of hydrogen bonding are directly influenced by the chemical structure of the diisocyanate. mdpi.com Symmetrical aromatic diisocyanates, such as 4,4′-methylene diphenyl diisocyanate (MDI), have been shown to facilitate strong hydrogen bonding, leading to a high hydrogen bonding index and distinct phase separation. mdpi.comnih.gov This, in turn, results in enhanced mechanical properties, including higher tensile strength. mdpi.comnih.gov Conversely, structural features that hinder the close packing of the hard segments, such as bulky side groups, can disrupt the hydrogen-bonding network and lead to poorer mechanical performance. nih.gov

The dissociation and reformation of these hydrogen bonds under stress are also important for the material's mechanical behavior, contributing to its elasticity and toughness. The thermal stability of these hydrogen bonds also dictates the high-temperature performance of the polyurethane. researchgate.net

Correlation of 1,4-Bis(isocyanatomethyl)cyclohexane (B82432) Stereochemistry with Derived Polymer Properties (for comparative structural insights)

To understand the impact of the ring structure on polymer properties, it is insightful to compare 1,4-bis(isocyanatomethyl)benzene with its cycloaliphatic analogue, 1,4-bis(isocyanatomethyl)cyclohexane (H6XDI). researchgate.net The key difference lies in the stereochemistry of the cyclohexane (B81311) ring, which exists as a mixture of cis and trans isomers.

The trans isomer of 1,4-bis(isocyanatomethyl)cyclohexane has a more linear and symmetrical structure compared to the cis isomer. researchgate.net This higher symmetry of the trans isomer promotes better packing of the hard segments, leading to increased crystallinity and enhanced mechanical properties in the resulting polyurethanes. researchgate.net Studies have shown that polyurethanes based on H6XDI with a high trans isomer content exhibit superior mechanical and thermal properties, including higher impact resilience and heat resistance, when compared to polyurethanes derived from other common aliphatic diisocyanates. researchgate.net The well-crystallized hard segment domains formed from the symmetrical trans-1,4-H6XDI structure contribute significantly to these improved properties. sci-hub.seresearchgate.net

Increasing the trans-isomer content in polyurethanes derived from 1,4-cyclohexane diisocyanate (CHDI) has also been shown to increase the hardness and melting temperature of the hard segments. nih.gov This highlights the general principle that greater symmetry and regularity in the diisocyanate structure lead to more ordered hard domains and improved thermomechanical performance.

Below is an interactive table summarizing the mechanical properties of thermoplastic polyurethanes (TPUs) based on 1,4-H6XDI and other common diisocyanates.

Influence of Diisocyanate Structure on Reversibility in Self-Healing Polymer Systems

The structure of the diisocyanate also plays a critical role in the design of self-healing polymers, particularly those based on reversible chemistries. mdpi.comnih.gov Intrinsic self-healing polyurethanes often rely on dynamic reversible bonds, such as hydrogen bonds or Diels-Alder reactions, incorporated into the polymer network. researchgate.netresearchgate.net

The efficiency of self-healing is closely tied to the mobility of the polymer chains and the ability of the reversible bonds to reform across a damaged interface. researchgate.net The structure of the diisocyanate influences the hard segment domains, which can act as physical crosslinks and restrict chain mobility. A balance must be struck: the hard segments need to provide sufficient mechanical integrity, but they should not be so rigid as to completely prevent the chain rearrangement necessary for healing.

Studies have shown that the choice of diisocyanate affects the self-healing performance of polyurethanes. mdpi.comnih.gov For instance, in one study, a polyurethane based on isophorone (B1672270) diisocyanate (IPDI) exhibited good self-healing performance, recovering a significant portion of its original tensile strength and lap shear strength after thermal treatment. mdpi.comnih.gov This suggests that the specific structure of IPDI allows for a favorable balance of hard segment stability and chain dynamics to facilitate the healing process. The reversibility of hydrogen bonds is a key mechanism in many self-healing polyurethanes, and as discussed earlier, the diisocyanate structure is a primary determinant of the nature and strength of these interactions. researchgate.net

Advanced Material Applications and Performance Characteristics of 1,4 Bis Isocyanatomethyl Benzene Derivatives

High-Performance Polyurethane Elastomers with Tailored Properties

Polyurethane elastomers (PUEs) derived from 1,4-bis(isocyanatomethyl)cyclohexane (B82432) (a hydrogenated derivative of 1,4-bis(isocyanatomethyl)benzene, often referred to as H6XDI) exhibit exceptional mechanical and thermal properties. The highly symmetric and compact structure of trans-1,4-H6XDI allows for the formation of well-organized hard segment domains with strong hydrogen bonding. researchgate.netresearchgate.net This leads to PUEs with superior resilience, tear strength, and heat resistance compared to those based on other common diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) and dicyclohexyl methane-4,4'-diisocyanate (H12MDI). researchgate.netandersondevelopment.com

The chemical structure of the diisocyanate, including its symmetry and bulkiness, significantly influences the microphase-separated structure and mechanical properties of the resulting polyurethane. sci-hub.se PUEs based on 1,4-bis(isocyanatomethyl)cyclohexane demonstrate excellent mechanical and dynamic viscoelastic properties. researchgate.net The hard segments formed from the diisocyanate and a chain extender, such as 1,4-butanediol, crystallize readily, contributing to the material's high performance. researchgate.netresearchgate.net

Research has shown that PUEs based on trans-1,4-H6XDI can achieve high impact resilience (around 60% even at a hardness of 95A) and a high softening temperature, indicating excellent heat resistance. researchgate.net These properties make them suitable for demanding applications where durability and stability are crucial. andersondevelopment.com Furthermore, being an aliphatic diisocyanate, prepolymers based on trans-1,4-H6XDI offer enhanced stability against heat and humidity, as well as superior light stability, which prevents yellowing over time when exposed to light. andersondevelopment.com

Interactive Data Table: Comparison of Polyurethane Elastomer Properties

| Property | 1,4-H6XDI-TPU | H12MDI-TPU | MDI-TPU |

| Hardness (Shore A) | 86 | 85 | 87 |

| Impact Resilience (%) | 69 | 30 | 51 |

| Softening Temperature (°C) | 226 | - | 152.5 |

Data sourced from a study comparing thermoplastic polyurethanes (TPUs) based on different diisocyanates. researchgate.net

Development of Functional Coatings and Adhesives Utilizing 1,4-Bis(isocyanatomethyl)benzene

The reactivity of the isocyanate groups in 1,4-bis(isocyanatomethyl)benzene and its derivatives makes it a valuable component in the formulation of high-performance coatings and adhesives. These materials often require strong adhesion, durability, and resistance to environmental factors.

Polyurethane dispersions based on aromatic diisocyanates can be formulated to create transparent, impact-resistant, and adhesive primer coatings with a high refractive index. google.com For instance, aqueous polyurethane dispersions have been developed for coatings with a refractive index ranging from 1.53 to 1.63. google.com

In the realm of adhesives, 1,3-bis(isocyanatomethyl)cyclohexane, a related isomer, is used as a precursor to synthesize pressure-sensitive adhesives with strong adhesive strength and rapid strain recovery. sigmaaldrich.com These adhesives also exhibit high optical transmittance, making them suitable for applications in foldable displays and medical devices. sigmaaldrich.com The cross-linking ability of these diisocyanates enhances the durability and stability of the final adhesive or coating. sigmaaldrich.com

Phenolic-modified polyurethane powder coatings, which utilize the reaction between phenolic hydroxyl groups and isocyanates, have demonstrated superior performance in anti-graffiti applications compared to conventional aliphatic polyol-isocyanate coatings. paint.org The incorporation of aromatic structures from the diisocyanate and phenolic resins contributes to improved chemical resistance and hardness. paint.org

Applications in Optical Polymer Systems and Components

Polymers derived from 1,4-bis(isocyanatomethyl)benzene and its analogs are utilized in optical applications due to their potential for high clarity and specific refractive index properties. The choice of diisocyanate plays a significant role in determining the optical characteristics of the resulting polyurethane.

For example, aqueous polyurethane dispersion coating compositions can be engineered to produce transparent coatings with a high refractive index, ranging from approximately 1.53 to 1.63. google.com The refractive index can be tailored by adjusting the formulation, such as the type of polyols and the inclusion of aromatic functional groups. google.com Aromatic Desmopan® grades of thermoplastic polyurethane (TPU) have refractive indexes between 1.52 and 1.57, while aliphatic grades based on HDI are in the range of 1.49 to 1.50. covestro.com

The transparency of TPUs can be influenced by the processing conditions and the chemical structure of the polymer. covestro.com Polyether TPUs generally exhibit better transparency than polyester (B1180765) TPUs. covestro.com For applications requiring high transparency, specific grades of aromatic and aliphatic TPUs have been developed that maintain clarity even at greater thicknesses. covestro.com For instance, 1,4-bis(2-cyanostyryl)benzene (B81279) acts as a fluorescent optical brightening agent, enhancing the whitening effect in polymers like PE, PP, and PVC. specialchem.com

Design and Performance of Self-Healing and Stimuli-Responsive Polymer Materials

The principles of dynamic chemistry are being applied to create polyurethane networks with self-healing capabilities and responsiveness to external stimuli. These "smart" materials often incorporate dynamic bonds that can break and reform, allowing for damage repair.

One approach involves the use of covalent adaptable networks (CANs) based on dynamic bonds like phenol-carbamate linkages. rsc.org The rearrangement kinetics of these networks can be tuned by altering the chemical structure of the aliphatic isocyanates used in their synthesis. rsc.org Factors such as steric hindrance and the presence of benzyl (B1604629) groups on the isocyanate can influence the rate of network rearrangement, and consequently, the self-healing and reprocessing performance of the polyurethane. rsc.org

Bio-inspired strategies have also been employed to design polyurethane materials with synergistic dynamic bonds. bohrium.com For example, incorporating both quadruple hydrogen-bonding motifs and metal-coordinate complexes as cross-linking points can lead to materials with high toughness and stiffness, as these sacrificial bonds can efficiently dissipate energy. bohrium.com Such materials have demonstrated good self-healing and reprocessing properties at mild temperatures. bohrium.com

The development of self-healing polymers is a significant area of research, with applications ranging from advanced coatings to flexible electronics. bohrium.comillinois.edu The ability to create materials that can autonomously repair damage extends their lifespan and reliability. bohrium.com

Formulation of Supramolecular Gels and Assemblies for Advanced Functions

Supramolecular gels are a class of "smart" materials where the gel network is formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These materials can exhibit stimuli-responsive behavior, transitioning between a gel and a solution phase in response to external triggers like heat, pH changes, or the presence of specific ions. nih.govbeilstein-journals.org

The design of low-molecular-weight organic gelators (LMWGs) is central to the formation of these gels. The functional groups on the gelator molecule dictate the nature and strength of the non-covalent interactions, which in turn influences the properties of the resulting gel. nih.gov For instance, C3-symmetric benzene-1,3,5-tricarboxamides (BTAs) are a well-explored platform for creating supramolecular gels due to their ability to form nanofibers through hydrogen bonding. nih.gov

Aromatic-aromatic interactions can also be harnessed to create small molecule hydrogelators that self-assemble in water. beilstein-journals.org The strength of these interactions can influence the mechanical properties of the resulting hydrogel. beilstein-journals.org For example, hydrogelators incorporating fluorenyl and phenyl groups exhibit stronger mechanical strength due to the enhanced π-π interactions. beilstein-journals.org The self-assembly process in these systems is often influenced by solvophobic interactions as well. researchgate.net

Utilization in Specialty Resins for Ophthalmic and High-Clarity Applications

The unique properties of polyurethanes derived from 1,4-bis(isocyanatomethyl)benzene and its alicyclic counterpart, 1,4-bis(isocyanatomethyl)cyclohexane, make them suitable for specialty resins used in ophthalmic and other high-clarity applications. These applications demand excellent optical properties, durability, and often, lightweight characteristics.

Materials for ophthalmic lenses, for instance, require a specific refractive index and high Abbe number to minimize chromatic aberration. Polyurethane resins based on 1,4-bis(isocyanatomethyl)cyclohexane have been developed for use in eyewear materials, including lenses and frames. google.com The cycloaliphatic nature of this diisocyanate contributes to the production of lightweight and strong materials with superior optical clarity.

The use of 1,3-bis(isocyanatomethyl)benzene (B1346656) has been noted in the context of high refractive index ophthalmic lens materials. made-in-china.com Furthermore, polyurethane elastomers have been evaluated as flexible lens materials, highlighting the versatility of these polymers in optical applications. dtic.mil The strong adhesion of polyurethane elastomers, while beneficial for performance, can present challenges in molding processes for optical components. dtic.mil

Advanced Characterization Methodologies for 1,4 Bis Isocyanatomethyl Benzene Derived Materials

Spectroscopic Techniques for Polymer Architecture and Bonding Elucidation

Spectroscopic methods are fundamental in determining the chemical structure and bonding within polymers derived from 1,4-bis(isocyanatomethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure of these polymers. Both ¹H and ¹³C NMR are employed to confirm the successful synthesis and to probe the local chemical environments of the atoms within the polymer chains. researchgate.netchemicalbook.com For instance, in the synthesis of poly(furopyrimidine)s using 1,4-bis(isocyanatomethyl)benzene, ¹H NMR spectra are used to identify the characteristic peaks of the benzene (B151609) ring and the isocyanomethyl groups. researchgate.net Similarly, in the characterization of polyurethanes, ¹H-NMR helps in identifying protons associated with different segments of the polymer, such as the imine protons. koreascience.kr

Fourier-Transform Infrared (FTIR) Spectroscopy provides valuable information about the functional groups present in the polymer and the extent of reaction. The disappearance of the strong isocyanate (-NCO) stretching band around 2270 cm⁻¹ is a clear indicator of the reaction's completion. The formation of urethane (B1682113) linkages is confirmed by the appearance of characteristic bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C-N stretching. nih.gov The positions and shapes of these bands can also offer insights into the degree of hydrogen bonding within the polymer matrix, which significantly influences the material's properties. researchgate.net In studies of lignin-based polyurethanes, FTIR-ATR spectroscopy has been used to follow the prepolymerization kinetics by monitoring changes in the spectra over time. nih.gov

Thermal Analysis for Phase Transitions, Segregation, and Stability

Thermal analysis techniques are indispensable for understanding the thermal stability, phase behavior, and thermomechanical properties of materials derived from 1,4-bis(isocyanatomethyl)benzene.

Differential Scanning Calorimetry (DSC) is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of these polymers. wur.nl The Tg is a critical parameter as it defines the upper-temperature limit for the material's application in a rigid state. For segmented polyurethanes, DSC can reveal the presence of multiple glass transitions, corresponding to the soft and hard segments, which provides evidence of microphase separation. researchgate.net The degree of phase mixing or separation can be inferred from the shift in the Tg values of the segments compared to their pure states. researchgate.net

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the materials as a function of temperature and frequency. researchgate.net DMA measures the storage modulus (E'), loss modulus (E''), and tan delta. The storage modulus represents the elastic response, while the loss modulus indicates the viscous response or energy dissipation. The peak of the tan delta curve is often associated with the glass transition temperature. For polyurethanes derived from 1,4-bis(isocyanatomethyl)cyclohexane (B82432), DMA has shown excellent dynamic viscoelastic properties. researchgate.net

Morphological Characterization of Microphase Separated Structures

The performance of segmented polyurethanes derived from 1,4-bis(isocyanatomethyl)benzene is intimately linked to their morphology, particularly the extent and nature of microphase separation between the hard and soft segments.

X-ray Scattering , including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), is a primary technique for probing these microstructures. beilstein-journals.org SAXS provides information on the long-range order and domain spacing of the microphase-separated structures, typically on the nanometer scale. The presence of a scattering peak in the SAXS profile is direct evidence of a well-defined microphase-separated morphology. WAXS, on the other hand, gives insights into the crystalline nature of the hard segments. The degree of crystallinity within the hard domains significantly impacts the mechanical properties of the elastomer.

Rheological Assessment of Viscoelastic Properties and Gelation Behavior

Rheological measurements are crucial for understanding the flow behavior, viscoelastic properties, and gelation process of materials derived from 1,4-bis(isocyanatomethyl)benzene, both in solution and in the melt state. These properties are critical for processing and for predicting the material's behavior under mechanical stress.

The study of the rheological properties of gels, for instance, can provide information on their solid-like or liquid-like character. mdpi.com For gelled fuels, rheological models are important for understanding their behavior under shear stress. mdpi.com The viscoelastic properties of polymer solutions can be influenced by factors such as polymer concentration, molecular weight, and the application of a mechanical field. rsc.org In the context of polyurethane synthesis, rheology can be used to monitor the increase in viscosity as the polymerization progresses, leading to gelation. This is particularly important for applications such as coatings, adhesives, and elastomers where the material undergoes a transition from a liquid to a solid state.

Theoretical and Computational Chemistry Studies on 1,4 Bis Isocyanatomethyl Benzene and Its Polymerizations

Quantum Chemical Investigations of Isocyanate Reactivity and Reaction Mechanisms (e.g., Density Functional Theory, ab initio calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of isocyanate-containing molecules. For 1,4-bis(isocyanatomethyl)benzene, also known as p-xylylene diisocyanate (p-XDI), these calculations can predict the reactivity of the isocyanate (-NCO) groups and the mechanisms of its polymerization reactions.

Studies on similar diisocyanates, such as its meta-isomer 1,3-xylylene diisocyanate, have used DFT to calculate Mulliken charges, which indicate the relative reactivity of different atomic sites. researchgate.net For instance, the reactivity of the -NCO group is influenced by the electron-donating or withdrawing nature of the xylylene core. DFT calculations can quantify these electronic effects and help predict the reaction rates with polyols to form urethanes. The reactivity of xylylene diisocyanates is generally found to be intermediate between purely aromatic isocyanates like MDI and aliphatic ones. researchgate.net

Ab initio and DFT calculations are also employed to model the polymerization process itself. For the related polymerization of p-xylylene, DFT methods with hybrid correlation functionals (like B3LYP) have been used to investigate the energetics and configurations of both the initiation and elongation steps of the polymerization. researchgate.net These calculations can determine reaction barriers and transition state geometries, providing a detailed picture of the reaction pathway. For example, in the formation of polyurethanes, DFT can model the step-wise addition of a polyol's hydroxyl group to the isocyanate group, revealing the energy profile of the urethane (B1682113) linkage formation.

A general scheme for isocyanate reactions, which can be modeled using these computational methods, includes reactions with active hydrogen-containing groups (like alcohols to form urethanes) and self-addition reactions like dimerization. mdpi.com

Table 1: Representative Applications of Quantum Chemistry in Studying 1,4-Bis(isocyanatomethyl)benzene Polymerization

| Computational Method | Studied Aspect | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Isocyanate Reactivity | Calculation of atomic charges and frontier molecular orbitals to predict the electrophilicity of the isocyanate carbon atom. |

| DFT / Ab Initio | Reaction Energetics | Determination of activation energies and reaction enthalpies for the urethane formation reaction. |

Molecular Modeling and Dynamics Simulations of Polymer Chains and Networks

While quantum mechanics is ideal for studying reaction details, molecular modeling and molecular dynamics (MD) simulations are better suited for examining the behavior of large polymer chains and networks. mdpi.com These simulations use classical force fields to model the interactions between atoms, allowing for the study of systems containing thousands or even millions of atoms over timescales from nanoseconds to microseconds.

For polymers derived from 1,4-bis(isocyanatomethyl)benzene, MD simulations can model the growth of polymer films. For example, in the chemical vapor deposition (CVD) of the related poly(p-xylylene), all-atom MD simulations combined with Monte Carlo steps can model the bond formation between monomers and the subsequent growth of polymer chains on a substrate. researchgate.netaip.org These simulations show how factors like the diffusion coefficient of monomers and the deposition rate influence the final polymer chain length and film density. nih.gov

Prediction of Structure-Property Relationships through Computational Approaches

A major goal of computational chemistry in polymer science is to predict macroscopic properties from the molecular structure. By combining quantum chemical calculations and molecular dynamics simulations, researchers can establish clear structure-property relationships. psu.edumdpi.com

For polyurethanes, the symmetry and stiffness of the diisocyanate monomer are critical in determining the final properties of the elastomer. nih.govsemanticscholar.org The symmetric structure of 1,4-bis(isocyanatomethyl)benzene, with its rigid benzene (B151609) ring, is expected to lead to well-ordered hard segments within the polyurethane. Computational studies on similar systems have shown that diisocyanate symmetry significantly influences the packing of hard segments and, consequently, the degree of microphase separation. semanticscholar.org This separation is crucial for the mechanical properties of thermoplastic polyurethanes, such as their tensile strength and elasticity.

Computational methods can predict various properties:

Mechanical Properties: MD simulations can be used to perform "virtual tensile tests" on polymer models to calculate Young's modulus, stress-strain behavior, and other mechanical parameters. metu.edu.tr

Thermal Properties: Simulations can predict the glass transition temperature (Tg) by monitoring changes in density or mobility as a function of temperature. nih.gov

Thermodynamic Properties: The interaction between different polymer segments (e.g., hard and soft segments) can be quantified by calculating parameters like the Flory-Huggins interaction parameter (χ) through advanced simulation techniques. psu.edu

These predictive capabilities allow for the rational design of new polymers with tailored properties, reducing the need for extensive trial-and-error experimentation. escholarship.org

Elucidation of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions, particularly hydrogen bonds, play a dominant role in determining the structure and properties of polyurethanes. nih.gov The urethane linkage contains a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the ester group).

DFT calculations are highly effective for studying the details of these hydrogen bonds. researchgate.netnih.gov By modeling small fragments of the polymer, such as a dimer of hard segments, DFT can accurately calculate the geometry and energy of the hydrogen bonds. nih.gov Studies on MDI-based polyurethanes have shown that hydrogen bonds between the N-H group and the carbonyl oxygen are significantly stronger than those involving the ester oxygen. nih.gov These calculations can also predict the shifts in infrared (IR) vibrational frequencies upon hydrogen bond formation, which can be directly compared with experimental FTIR spectroscopy results. nih.gov

Table 2: Calculated Hydrogen Bond Characteristics in a Model Urethane System

| Hydrogen Bond Type | Bond Distance (N-H···O) | Calculated Interaction Energy |

|---|---|---|

| N-H···O=C (Carbonyl) | ~3.01 - 3.03 Å | Stronger |

| N-H···O-C (Ester) | ~3.07 - 3.08 Å | Weaker |

Data derived from DFT studies on MDI-based model systems, which are structurally similar to those formed from 1,4-bis(isocyanatomethyl)benzene. nih.gov

MD simulations can then extend this understanding to large-scale polymer networks. By explicitly including hydrogen bonding terms in the force field, simulations can reveal how these interactions lead to the formation of ordered domains of hard segments. nih.gov This aggregation of hard segments, driven by strong intermolecular hydrogen bonding, is the primary reason for the excellent mechanical properties of many thermoplastic polyurethanes. The simulations can visualize the three-dimensional hydrogen-bonding network and quantify the percentage of hydrogen-bonded groups, providing a comprehensive picture of the polymer's morphology. semanticscholar.org

Future Research Directions and Emerging Trends for 1,4 Bis Isocyanatomethyl Benzene

Development of Novel Polymer Architectures and Advanced Composites

The rigid and symmetric nature of 1,4-bis(isocyanatomethyl)benzene makes it an ideal building block for creating novel polymer architectures with enhanced properties. Future research is geared towards leveraging this structure to develop advanced polymers and composites.

Furthermore, the development of advanced composites using 1,4-bis(isocyanatomethyl)benzene is a promising research avenue. Wood-polymer composites (WPCs) are gaining attention for various industrial applications, and isocyanates are being explored as effective compatibilizers to improve the interaction between the wood filler and the polymer matrix. d-nb.info The high reactivity of the isocyanate groups in 1,4-bis(isocyanatomethyl)benzene can facilitate strong covalent bonding with the hydroxyl groups present in lignocellulosic fillers, leading to composites with improved mechanical strength and performance. d-nb.info

Table 1: Comparison of Diisocyanates in Polymer Synthesis

| Diisocyanate | Type | Key Characteristics | Resulting Polymer Properties |

|---|---|---|---|

| 1,4-Bis(isocyanatomethyl)benzene (p-XDI) | Araliphatic | Symmetrical, rigid structure | High thermal stability, high refractive index, good mechanical properties. |

| Methylene (B1212753) diphenyl diisocyanate (MDI) | Aromatic | High reactivity | Rigid polyurethanes, widely used in foams and elastomers. d-nb.info |

| Toluene (B28343) diisocyanate (TDI) | Aromatic | High reactivity | Flexible and rigid foams, coatings. d-nb.info |

| Hexamethylene diisocyanate (HDI) | Aliphatic | Good light stability | Weather-resistant coatings, elastomers. d-nb.info |

| Isophorone (B1672270) diisocyanate (IPDI) | Cycloaliphatic | Good light stability | Coatings, elastomers with good abrasion resistance. d-nb.info |

| trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) | Cycloaliphatic | High symmetric chemical structure | High elasticity, improved heat resistance, and good light stability in polyurethanes. researchgate.net |

Integration into Smart and Multifunctional Materials

The integration of 1,4-bis(isocyanatomethyl)benzene into smart and multifunctional materials is an exciting and rapidly evolving field of research. These materials are designed to respond to external stimuli such as light, heat, or pH, making them suitable for a wide range of advanced applications.

One of the key areas of exploration is the development of self-healing polymers. By incorporating dynamic chemical bonds into the polymer network, materials can be created that can repair themselves after damage. For instance, research has shown that the introduction of dynamic imine bonds into thermoplastic polyurethanes can lead to materials that are both strong and capable of degradation and self-repair. acs.org The rigid structure of 1,4-bis(isocyanatomethyl)benzene can contribute to the formation of a robust polymer matrix, while the dynamic bonds provide the mechanism for healing.

Another promising application is in the development of stimuli-responsive materials for use in sensors and actuators. The ability to precisely control the polymer architecture at the molecular level allows for the creation of materials that can change their shape, color, or other properties in response to specific triggers. nih.gov Bio-inspired polymers, which mimic the structures and functions of natural materials, are a particularly active area of research in this context. nih.govmdpi.com

Exploration of Bio-Inspired and Environmentally Benign Applications in Polymer Science

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly polymers. Research into bio-inspired and environmentally benign applications for 1,4-bis(isocyanatomethyl)benzene-based polymers is a key part of this trend.

A major focus is the development of non-isocyanate polyurethanes (NIPUs). aalto.fiaalto.fi Traditional polyurethane synthesis involves the use of isocyanates, which can be hazardous. polymerexpert.fr Researchers are exploring alternative synthetic routes that avoid the use of these chemicals, such as the reaction of bis-cyclic carbonates with diamines. aalto.fiaalto.fi While 1,4-bis(isocyanatomethyl)benzene is an isocyanate, research into its derivatives and alternative reaction pathways contributes to the broader goal of creating safer and more sustainable polyurethane chemistry. For example, studies on NIPUs have shown that using diamines with aromatic moieties, similar in structure to the xylylene group in 1,4-bis(isocyanatomethyl)benzene, can improve the thermal stability and stiffness of the resulting polymers. aalto.fi

Furthermore, the development of biodegradable and bio-based polymers is a critical area of future research. By incorporating components derived from renewable resources, the environmental footprint of polymer production can be significantly reduced. acs.org Research into bio-based thermoplastic polyurethanes has shown that it is possible to create high-performance materials with excellent mechanical properties and degradability. acs.org For example, a bio-based chain extender derived from vanillin (B372448) has been used to create TPUs with high tensile strength and toughness, which can also be degraded in acidic solutions. acs.orgacs.org

Advanced Manufacturing Techniques for 1,4-Bis(isocyanatomethyl)benzene-based Polymers

The development of advanced manufacturing techniques, such as 3D printing or additive manufacturing, is opening up new possibilities for the fabrication of complex and customized polymer-based objects. acs.orgyoutube.com Research in this area is focused on developing new polymer resins and formulations that are compatible with these advanced manufacturing processes.

For polymers based on 1,4-bis(isocyanatomethyl)benzene, this includes the development of photocurable resins for techniques like stereolithography (SLA) or digital light processing (DLP). researchgate.net These techniques use light to selectively cure a liquid resin, building up an object layer by layer. acs.org The high reactivity of the isocyanate group can be harnessed to create resins that cure quickly and efficiently, enabling the rapid production of high-resolution parts. researchgate.net

Another area of interest is the use of 1,4-bis(isocyanatomethyl)benzene-based polymers in powder bed fusion techniques, such as selective laser sintering (SLS). acs.org In this process, a laser is used to fuse together powdered polymer particles. The thermal properties of the polymer are critical for achieving good results, and the high thermal stability of polymers derived from 1,4-bis(isocyanatomethyl)benzene could be advantageous in this context.

Table 2: Advanced Manufacturing Techniques for Polymers

| Manufacturing Technique | Description | Role of 1,4-Bis(isocyanatomethyl)benzene-based Polymers |

|---|---|---|

| Stereolithography (SLA) / Digital Light Processing (DLP) | Vat photopolymerization process where a liquid photopolymer is selectively cured by light. acs.org | Development of photocurable resins with high reactivity and fast curing times. researchgate.net |

| Selective Laser Sintering (SLS) | Powder bed fusion process where a laser selectively fuses regions of a powder bed. acs.org | Potential for developing powders with high thermal stability and good flowability. |

| Fused Filament Fabrication (FFF) | Material extrusion process where a thermoplastic filament is melted and extruded layer by layer. acs.orgyoutube.com | Development of high-performance filaments with enhanced mechanical and thermal properties. |

| Direct Ink Writing (DIW) | Material is selectively dispensed through a nozzle. researchgate.net | Formulation of inks with tailored rheological properties for printing complex structures. |

Q & A

Q. What are the key thermodynamic properties of 1,4-bis(isocyanatomethyl)benzene, and how are they experimentally determined?

- The compound exhibits a boiling point of 294°C, density of 1.14 g/cm³, and enthalpy of vaporization (ΔvapHm) of 56.9 kJ·mol⁻¹ . These properties are determined via differential scanning calorimetry (thermal transitions), gas chromatography (purity analysis), and calorimetric methods (enthalpy measurements). For vapor pressure studies, static or dynamic methods under controlled temperature ranges are recommended.

Q. Which spectroscopic techniques are most effective for structural characterization of 1,4-bis(isocyanatomethyl)benzene?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic and methylene isocyanate groups, while infrared (IR) spectroscopy identifies the characteristic N=C=O stretching vibration near 2270 cm⁻¹ . Mass spectrometry (MS) with electron ionization provides molecular weight validation and fragmentation patterns. High-performance liquid chromatography (HPLC) can assess purity.

Q. What experimental protocols ensure high purity during synthesis and isolation of 1,4-bis(isocyanatomethyl)benzene?

- Purification via fractional distillation (boiling point: 294°C) under reduced pressure minimizes thermal degradation. Recrystallization from non-polar solvents (e.g., hexane) removes impurities. Analytical methods like HPLC or GC-MS should validate purity (>99%) . Strict moisture exclusion is critical to prevent hydrolysis of isocyanate groups.

Q. How does 1,4-bis(isocyanatomethyl)benzene react with common nucleophiles in polyurethane synthesis?

- The compound reacts stoichiometrically with polyols (e.g., diols or triols) via step-growth polymerization, forming urethane (–NH–CO–O–) linkages. Catalysts like dibutyltin dilaurate (0.01–0.1 wt%) accelerate the reaction. Optimal curing temperatures range from 80–120°C to balance reactivity and side-product formation .

Advanced Research Questions

Q. How does the cycloaliphatic symmetry of 1,4-bis(isocyanatomethyl)benzene influence its reactivity and polymer properties compared to aromatic isocyanates?

- The cyclohexane backbone enhances steric regularity, leading to polyurethanes with higher crystallinity, thermal stability, and mechanical strength. Unlike aromatic analogs, the absence of conjugated π-electrons reduces UV-induced degradation, making it suitable for outdoor applications . Kinetic studies comparing reaction rates with aliphatic vs. aromatic polyols are recommended.

Q. What are the degradation pathways of 1,4-bis(isocyanatomethyl)benzene under thermal and photolytic conditions?

- Thermal degradation above 250°C releases isocyanic acid (HNCO) and CO₂, detected via thermogravimetric analysis (TGA) coupled with FTIR. Photolytic studies under UV (254 nm) may follow mechanisms similar to sulfonate esters, involving radical intermediates (e.g., sulfonyl or aryloxy radicals) and Fries rearrangements . Accelerated aging tests under controlled humidity and temperature are advised.

Q. What strategies mitigate byproduct formation during the synthesis of polyurethane elastomers using 1,4-bis(isocyanatomethyl)benzene?

- Byproducts like allophanates or biurets arise from excess isocyanate or moisture. Strategies include:

- Stoichiometric control : Maintain NCO:OH ratios within 1.0–1.05.

- Moisture exclusion : Use molecular sieves or inert atmospheres.

- Catalyst optimization : Avoid overuse of tin-based catalysts to prevent side reactions.

Post-polymerization purification via Soxhlet extraction (e.g., methanol) removes unreacted monomers .

Q. What safety protocols are critical when handling 1,4-bis(isocyanatomethyl)benzene in laboratory settings?

- The compound is classified as a hazardous diisocyanate. Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, respirators with organic vapor cartridges, and chemical goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Spill management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate).

Regulatory guidelines from agencies like the EPA and OSHA mandate exposure limits (<0.02 mg/m³ for airborne isocyanates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products